Cas no 81151-68-0 (4-Benzyloxy-piperidine Hydrochloride)

4-Benzyloxy-piperidine Hydrochloride structure
81151-68-0 structure
Product name:4-Benzyloxy-piperidine Hydrochloride
CAS No:81151-68-0
MF:C12H17NO.HCl
MW:227.73042
MDL:MFCD07368306
CID:858924
PubChem ID:12807000

4-Benzyloxy-piperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxypiperidine HCl
    • 4-BENZYLOXY-PIPERIDINE HCL
    • 4-Benzyloxy-piperidine hydrochloride
    • DTXSID30510329
    • TYZNPXDFDHBMNU-UHFFFAOYSA-N
    • SY168189
    • E86485
    • BS-25928
    • MFCD07368306
    • SB43959
    • 81151-68-0
    • 4-phenylmethoxypiperidine;hydrochloride
    • 4-benzyloxypiperidine hydrochloride
    • CS-0213288
    • 4-(Benzyloxy)piperidine--hydrogen chloride (1/1)
    • AKOS015846910
    • 4-(benzyloxy)piperidine hydrochloride
    • SCHEMBL1532893
    • EN300-36603
    • 4-(benzyloxy)piperidinehydrochloride
    • AMY4769
    • DB-094537
    • 4-(Benzyloxy)piperidine HCl
    • 4-Benzyloxy-piperidine Hydrochloride
    • MDL: MFCD07368306
    • Inchi: InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H
    • InChI Key: TYZNPXDFDHBMNU-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2CCNCC2.Cl

Computed Properties

  • Exact Mass: 227.1076919g/mol
  • Monoisotopic Mass: 227.1076919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

4-Benzyloxy-piperidine Hydrochloride Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Benzyloxy-piperidine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM180247-5g
4-Benzyloxy-piperidine hydrochloride
81151-68-0 97%
5g
$1004 2024-07-23
Enamine
EN300-36603-0.25g
4-(benzyloxy)piperidine hydrochloride
81151-68-0 95%
0.25g
$59.0 2023-02-13
abcr
AB313374-5 g
4-Benzyloxy-piperidine hydrochloride, 95%; .
81151-68-0 95%
5 g
€552.30 2023-07-19
eNovation Chemicals LLC
Y0978792-5g
4-(benzyloxy)piperidinehydrochloride
81151-68-0 95%
5g
$710 2023-09-03
Apollo Scientific
OR962669-5g
4-Benzyloxypiperidine hydrochloride
81151-68-0 97%
5g
£688.00 2025-02-21
abcr
AB313374-1 g
4-Benzyloxy-piperidine hydrochloride, 95%; .
81151-68-0 95%
1 g
€179.70 2023-07-19
Enamine
EN300-36603-0.1g
4-(benzyloxy)piperidine hydrochloride
81151-68-0 95%
0.1g
$41.0 2023-02-13
Enamine
EN300-36603-10.0g
4-(benzyloxy)piperidine hydrochloride
81151-68-0 95%
10.0g
$476.0 2023-02-13
eNovation Chemicals LLC
Y1193288-1g
4-(Benzyloxy)piperidine Hydrochloride
81151-68-0 98%
1g
$145 2024-07-20
abcr
AB313374-10 g
4-Benzyloxy-piperidine hydrochloride, 95%; .
81151-68-0 95%
10g
€473.60 2022-03-25

4-Benzyloxy-piperidine Hydrochloride Related Literature

Additional information on 4-Benzyloxy-piperidine Hydrochloride

Introduction to 4-Benzyloxy-piperidine Hydrochloride (CAS No. 81151-68-0)

4-Benzyloxy-piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 81151-68-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The presence of a benzyloxy group and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthesizing various bioactive molecules.

The structural features of 4-Benzyloxy-piperidine Hydrochloride contribute to its versatility in medicinal chemistry. The benzyloxy group (-O-C₆H₅) introduces a bulky, electron-donating moiety that can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability. Meanwhile, the piperidine ring is a common pharmacophore in many drugs due to its ability to mimic biological structures and interact favorably with target proteins. The hydrochloride salt form improves the compound's stability and bioavailability, which are critical factors in drug formulation.

In recent years, 4-Benzyloxy-piperidine Hydrochloride has garnered attention in the development of novel therapeutic agents. Its structural framework is conducive to modifications that can tailor pharmacological properties for specific applications. For instance, researchers have explored its potential in designing kinase inhibitors, where the piperidine scaffold serves as a core structure for binding to ATP pockets in enzymes. Additionally, the benzyloxy group can be further functionalized to introduce additional pharmacological targets or improve drug-like characteristics such as solubility and metabolic profiles.

One of the most compelling aspects of 4-Benzyloxy-piperidine Hydrochloride is its role as a building block in synthesizing complex molecules. Its reactivity allows for selective modifications at various positions, enabling chemists to create derivatives with enhanced efficacy or reduced side effects. In particular, recent studies have highlighted its utility in developing treatments for neurological disorders. The piperidine ring's ability to penetrate the blood-brain barrier makes it an attractive scaffold for central nervous system (CNS) drugs. Furthermore, the benzyloxy group can be leveraged to modulate pharmacokinetic properties, ensuring better absorption and distribution within the body.

The pharmaceutical industry has been particularly interested in 4-Benzyloxy-piperidine Hydrochloride due to its potential applications in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various cancer-related kinases, which are often overexpressed in tumors. By targeting these kinases, researchers aim to develop therapies that disrupt tumor growth and progression while minimizing harm to healthy cells. The hydrochloride salt form of the compound also facilitates efficient delivery systems, such as oral formulations or targeted nanoparticles, which are essential for clinical translation.

Advances in computational chemistry have further enhanced the utility of 4-Benzyloxy-piperidine Hydrochloride. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This information is crucial for optimizing drug design by identifying key interactions that enhance binding affinity or selectivity. Additionally, virtual screening methods enable high-throughput identification of potential derivatives with improved pharmacological profiles, accelerating the drug discovery process.

The synthesis of 4-Benzyloxy-piperidine Hydrochloride itself is a testament to modern synthetic methodologies. Efficient synthetic routes have been developed that minimize waste and maximize yield, aligning with green chemistry principles. These methods often involve catalytic processes that reduce reliance on harsh reagents or hazardous byproducts. Such advancements not only improve cost-effectiveness but also contribute to sustainable pharmaceutical manufacturing practices.

In conclusion,4-Benzyloxy-piperidine Hydrochloride (CAS No. 81151-68-0) represents a cornerstone in medicinal chemistry due to its structural versatility and broad range of applications. Its role as an intermediate in drug development continues to evolve with advancements in synthetic chemistry and computational biology. As research progresses, this compound is likely to remain at the forefront of therapeutic innovation, offering new opportunities for treating diverse diseases with improved efficacy and safety profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81151-68-0)4-Benzyloxy-piperidine Hydrochloride
Purity:99%
Quantity:5g
Price ($):416.0